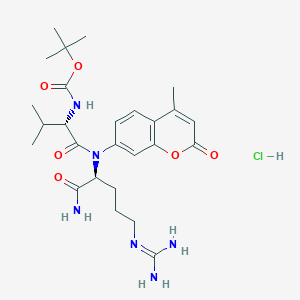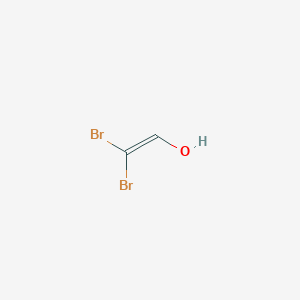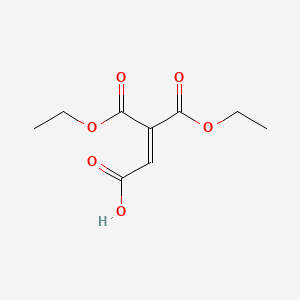
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both ester and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid typically involves the esterification of a suitable precursor. One common method is the reaction of ethyl acetoacetate with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The compound’s reactivity allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity.
Ethyl pyruvate: Another ester with a ketone group, used in similar applications.
Diethyl malonate: A related compound with two ester groups.
Uniqueness
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid is unique due to its combination of ester and ketone functionalities, which provide a versatile reactivity profile. This makes it particularly valuable in organic synthesis and potential drug development.
Propiedades
Fórmula molecular |
C9H12O6 |
|---|---|
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
4-ethoxy-3-ethoxycarbonyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H12O6/c1-3-14-8(12)6(5-7(10)11)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) |
Clave InChI |
OYSKSRMOBBDAHA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC(=O)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)

![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)

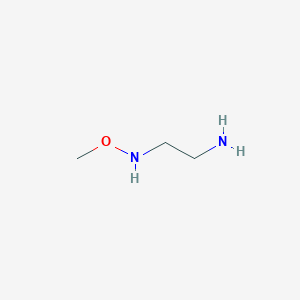
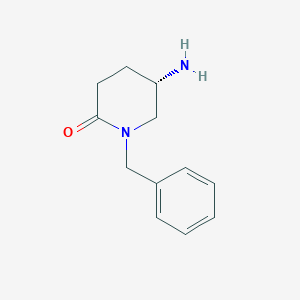
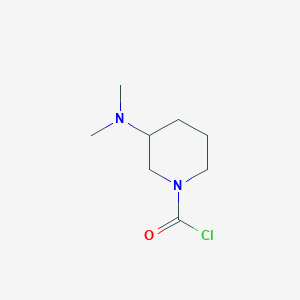
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)


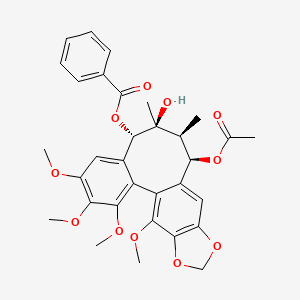
![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
